Mannitol myleran

Übersicht

Beschreibung

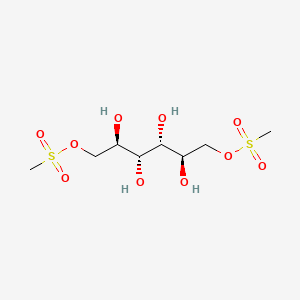

Mannitol busulfan is a compound that combines the properties of mannitol and busulfan. Mannitol is a naturally occurring six-carbon sugar alcohol widely used in the food and pharmaceutical industries due to its properties as a natural sweetener with low metabolism and no glycemic index . Busulfan, on the other hand, is an alkylating agent used primarily in the treatment of chronic myelogenous leukemia . The combination of these two compounds results in mannitol busulfan, which has been investigated for various medical and scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of mannitol busulfan involves the reaction of mannitol with busulfan. Busulfan contains two labile methanesulfonate groups attached to opposite ends of a four-carbon alkyl chain . The reaction typically involves the esterification of mannitol with busulfan under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production of mannitol busulfan may involve biotechnological methods for the production of mannitol, such as fermentation engineering, protein engineering, and metabolic engineering . These methods are preferred due to their efficiency and environmental friendliness compared to traditional chemical synthesis .

Analyse Chemischer Reaktionen

Reaktionstypen: Mannitolbusulfan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen in Mannitol können zu entsprechenden Aldehyden oder Ketonen oxidiert werden.

Reduktion: Die Carbonylgruppen in Busulfan können zu Alkoholen reduziert werden.

Substitution: Die Methansulfonatgruppen in Busulfan können durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Mannitol Mannitonsäure ergeben, während die Reduktion von Busulfan Butandiol-Derivate erzeugen kann .

4. Wissenschaftliche Forschungsanwendungen

Mannitolbusulfan findet breite Anwendung in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Als Reagenz in verschiedenen organischen Synthesereaktionen verwendet.

Biologie: Untersucht wurden seine Auswirkungen auf zelluläre Prozesse und Stoffwechselwege.

Industrie: Verwendet bei der Herstellung von Arzneimitteln und als Stabilisator in verschiedenen Formulierungen.

5. Wirkmechanismus

Der Wirkmechanismus von Mannitolbusulfan beinhaltet die Alkylierung von DNA. Busulfan enthält zwei labile Methansulfonatgruppen, die bei Hydrolyse Carboniumionen freisetzen. Diese Ionen können kovalente Bindungen mit der N-7-Position von Guanin in DNA bilden, was zu Vernetzung und Störung der DNA-Replikation und -Transkription führt . Dieser Mechanismus ist besonders effektiv bei der gezielten Behandlung von schnell teilenden Zellen, wie sie in bestimmten Leukämieformen vorkommen .

Wissenschaftliche Forschungsanwendungen

Mannitol busulfan has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its effects on cellular processes and metabolic pathways.

Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations.

Wirkmechanismus

The mechanism of action of mannitol busulfan involves the alkylation of DNA. Busulfan contains two labile methanesulfonate groups that, upon hydrolysis, release carbonium ions. These ions can form covalent bonds with the N-7 position of guanosine in DNA, leading to cross-linking and disruption of DNA replication and transcription . This mechanism is particularly effective in targeting rapidly dividing cells, such as those found in certain types of leukemia .

Vergleich Mit ähnlichen Verbindungen

Mannitolbusulfan kann mit anderen Alkylierungsmitteln und Zuckeralkoholderivaten verglichen werden:

Busulfan: Ähnlich in seinen Alkylierungseigenschaften, aber ohne die zusätzlichen Vorteile, die Mannitol bietet.

Mannitol: Obwohl es die Zuckeralkoholstruktur teilt, besitzt es nicht die Alkylierungseigenschaften von Busulfan.

Dimethylbusulfan und Hepsulfam: Diese Verbindungen sind strukturell mit Busulfan verwandt und wurden auf ihre Auswirkungen auf hämatopoetische Stammzellen untersucht.

Einzigartigkeit: Mannitolbusulfan ist insofern einzigartig, als es die Eigenschaften von sowohl Mannitol als auch Busulfan vereint und so potenzielle Vorteile in Bezug auf die therapeutische Wirksamkeit und die Reduzierung von Nebenwirkungen bietet .

Ähnliche Verbindungen:

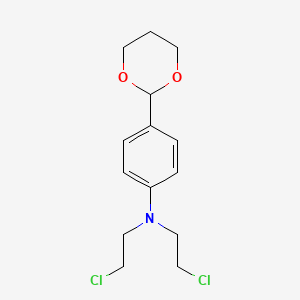

- Busulfan

- Dimethylbusulfan

- Hepsulfam

- Mannitol

Diese umfassende Übersicht unterstreicht die Bedeutung von Mannitolbusulfan in verschiedenen wissenschaftlichen und medizinischen Bereichen. Seine einzigartige Kombination von Eigenschaften macht es zu einer wertvollen Verbindung für die weitere Forschung und Anwendung.

Eigenschaften

IUPAC Name |

(2,3,4,5-tetrahydroxy-6-methylsulfonyloxyhexyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O10S2/c1-19(13,14)17-3-5(9)7(11)8(12)6(10)4-18-20(2,15)16/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOISJJCWUVNDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O10S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906613 | |

| Record name | 1,6-Di-O-(methanesulfonyl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101759-31-3, 15410-53-4, 1187-00-4 | |

| Record name | L-Mannitol, 1,6-dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101759313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dideoxydulcitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannograno | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Di-O-(methanesulfonyl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

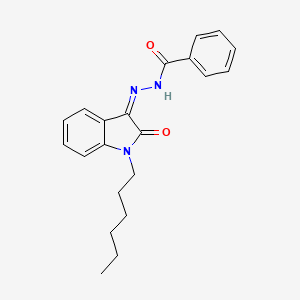

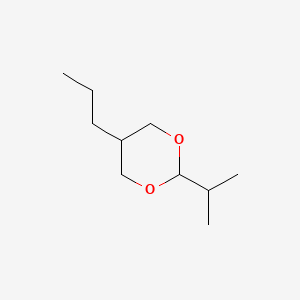

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[3-(ethylamino)phenyl]pent-3-en-2-one](/img/structure/B1675978.png)

![2-(11-acetyl-4-benzyl-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B1675979.png)